N-(4-fluorophenyl)-4,6-dimethoxyquinoline-2-carboxamide
Description
N-(4-fluorophenyl)-4,6-dimethoxyquinoline-2-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a fluorophenyl group and two methoxy groups attached to the quinoline ring, along with a carboxamide functional group
Properties
Molecular Formula |
C18H15FN2O3 |
|---|---|
Molecular Weight |
326.3 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-4,6-dimethoxyquinoline-2-carboxamide |
InChI |
InChI=1S/C18H15FN2O3/c1-23-13-7-8-15-14(9-13)17(24-2)10-16(21-15)18(22)20-12-5-3-11(19)4-6-12/h3-10H,1-2H3,(H,20,22) |
InChI Key |
SWYSBDDEMFQYJW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C=C2OC)C(=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-4,6-dimethoxyquinoline-2-carboxamide typically involves a multi-step process. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the fluorophenyl and methoxy groups. The final step involves the formation of the carboxamide group.
Preparation of Quinoline Core: The quinoline core can be synthesized using the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of Methoxy Groups: The methoxy groups can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Introduction of Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-fluoronitrobenzene and a suitable nucleophile.
Formation of Carboxamide Group: The final step involves the conversion of the quinoline derivative to the carboxamide using reagents such as thionyl chloride followed by reaction with an amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-4,6-dimethoxyquinoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its quinoline core.
Medicine: Explored for its potential as an anticancer agent, given the biological activity of quinoline derivatives.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-4,6-dimethoxyquinoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
N-(4-fluorophenyl)-4,6-dimethoxyquinoline-2-carboxamide can be compared with other quinoline derivatives such as:
Chloroquine: An antimalarial drug with a similar quinoline core but different functional groups.
Quinacrine: Another antimalarial with a different substitution pattern on the quinoline ring.
Gefitinib: A tyrosine kinase inhibitor used in cancer therapy, which also contains a quinoline core.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives.
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